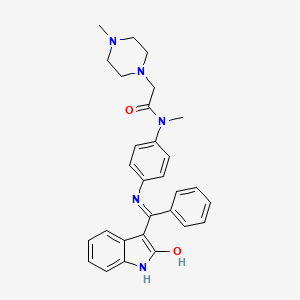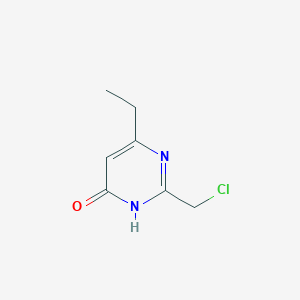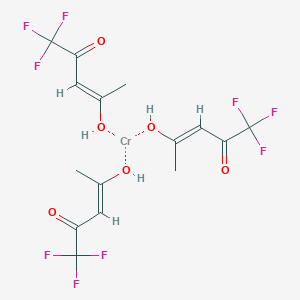
Chromium(cento) trifluoropentanedionate
Descripción general
Descripción
Chemical Reactions Analysis
Chromium compounds, including Chromium(cento) trifluoropentanedionate, can undergo various reactions. For example, chromium(III) ions in solution can undergo ligand exchange reactions involving chloride or sulfate ions .Physical And Chemical Properties Analysis
Chromium is a transition element with the chemical symbol Cr and atomic number 24. It is used in various chemical, industrial, and manufacturing applications such as wood preservation and metallurgy . The physical and chemical properties of chromium compounds depend on the valency of chromium .Aplicaciones Científicas De Investigación
Gas Chromatographic Analysis
Chromium hexafluoroacetylacetonate (Cr(hfa)3) shows potential in gas chromatographic determinations. Bendig, Stenner, and Kettrup (1981) discuss its use as a Cr(III) chelate for gas chromatographic determination, utilizing a phosphorus-nitrogen flame-ionization detector. This approach exhibits a linear response for chromium and detection limits in the range of 10^-11 g (Bendig, Stenner, & Kettrup, 1981).
Environmental Remediation
In the field of environmental remediation, Mohan and Pittman (2006) highlight the use of adsorption processes for chromium removal from water. They provide an overview of sorption capacities of various adsorbents, including commercial activated carbons, for chromium remediation, emphasizing the importance of understanding chromium's environmental impact and the effectiveness of different adsorbents (Mohan & Pittman, 2006).
Chromatography and Spectrometry
Udén, Bigley, and Walters (1978) have conducted studies on the separation of geometrical isomers and mixed ligand forms of chromium(III) β-diketonates, including Cr(hfa)3, using high-pressure liquid chromatography. Their research underscores the utility of Cr(hfa)3 in chromatographic separations, supported by mass spectral analysis (Udén, Bigley, & Walters, 1978).
Bioremediation
In the context of bioremediation, Zayed and Terry (2003) discuss the role of chromium in the environment, including its forms and interactions with microorganisms and plants. Their review presents insights into how the different forms of chromium influence the effectiveness of biological remediation technologies (Zayed & Terry, 2003).
Toxicity and Environmental Impact
Research by Costa and Klein (2006) on the toxicity and carcinogenicity of chromium compounds in humans provides context for understanding the environmental and health risks associated with chromium exposure. They discuss the carcinogenic effects of hexavalent chromium and the need for its removal from contaminated waters (Costa & Klein, 2006).
Safety And Hazards
Chromium compounds, including Chromium(cento) trifluoropentanedionate, can be hazardous. Chromium(VI) is highly toxic and poses a risk to the environment . Exposure to chromium(VI) has been associated with lung cancer and other side effects, such as dermatitis, liver and kidney failure, nasal inflammation, allergies, and lung burning .
Propiedades
IUPAC Name |
chromium;(E)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5F3O2.Cr/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/b3*3-2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTUCQGPPGARHR-OXFMIOTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/O.C/C(=C\C(=O)C(F)(F)F)/O.C/C(=C\C(=O)C(F)(F)F)/O.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15CrF9O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium(cento) trifluoropentanedionate | |
CAS RN |
14592-89-3 | |
| Record name | Chromium(III) trifluoroacetylacetonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



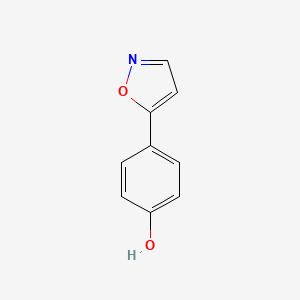
![3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436760.png)
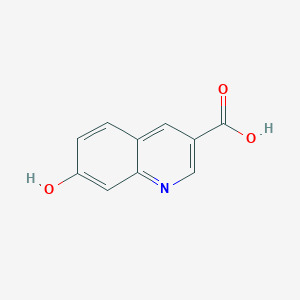
![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1436763.png)
![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1436764.png)
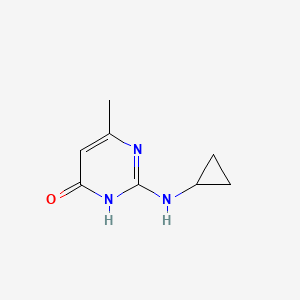
![Methyl 8,8-dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylate](/img/structure/B1436767.png)
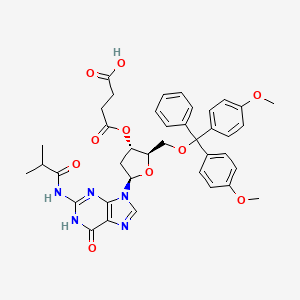
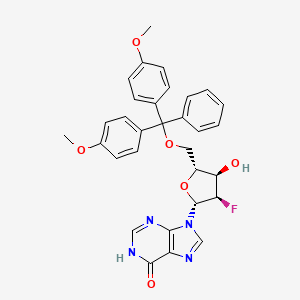
![2,3-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1436771.png)
![7-(ethanesulfonyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1436772.png)
![ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B1436775.png)
